(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-10-5-7-15(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13/h1-4,10,13,16H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPLCDMCFMLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Neuropharmacology
Recent studies have indicated that compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone exhibit significant effects on the central nervous system.
- Adenosine Receptor Antagonism : Research has shown that derivatives of this compound can act as antagonists for adenosine receptors, which are implicated in various neurological disorders. For instance, the blockade of A2A receptors has been linked to neuroprotective effects against neurotoxins such as MPP+ and methamphetamine in neuronal cell models .
Potential Treatment for Parkinson's Disease
The compound's ability to inhibit adenosine receptors positions it as a candidate for developing treatments for Parkinson's disease. Studies suggest that A2A receptor antagonists can alleviate symptoms associated with dopaminergic neurotoxicity .
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective properties of related compounds, it was found that certain derivatives significantly increased cell viability in models exposed to dopaminergic neurotoxins. The protective effects were attributed to the inhibition of A2A receptors, demonstrating the therapeutic potential of these compounds in treating neurodegenerative diseases .
Case Study 2: Synthesis and Evaluation of Analogues
Another research effort focused on synthesizing analogues of this compound and assessing their pharmacological profiles. Several derivatives exhibited enhanced potency as A2A receptor antagonists and showed promise in preclinical models for Parkinson's disease treatment .
Mechanism of Action
The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Core Structural Analogs with Piperidine/Piperazine Derivatives
Analogs with Modified Benzodioxin Substituents
Physicochemical Properties
- Polarity: The 4-hydroxypiperidine group in the target compound increases hydrophilicity compared to non-hydroxylated analogs (e.g., piperidine derivative in ).
- Solubility : The 3-hydroxypyrrolidine analog (CAS: 1272966-06-9) exhibits higher aqueous solubility due to its smaller ring and hydroxyl group .
- Stability: Cyclopropylamino-thiazole derivatives (e.g., 12e) show enhanced metabolic stability, critical for drug development .
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone , also known by its CAS number 54874-78-1, is a complex organic molecule featuring a dihydrobenzo[dioxin] moiety and a piperidine ring. This structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of hydroxyl and amide groups indicates that the compound may exhibit unique reactivity in biological systems.
Structural Features:
| Feature | Description |
|---|---|
| Dihydrobenzo[b][1,4]dioxin | Aromatic ring system with potential for electron delocalization |
| Piperidine ring | Nitrogen-containing heterocycle with potential for receptor binding |
| Hydroxyl group | May enhance solubility and biological activity |
| Methanone group | Carbonyl functionality that can participate in various chemical reactions |
Biological Activity
Research indicates that compounds similar to this compound may exhibit diverse biological activities:
- Anticancer Activity : Compounds with similar structural motifs have been studied for their anticancer properties. For instance, related dihydrobenzo[dioxins] have shown potential in inhibiting tumor growth in various cancer models .
- Cholesteryl Ester Transfer Protein Inhibition : Similar compounds have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism. This inhibition can lead to increased levels of high-density lipoprotein cholesterol (HDL-C), suggesting cardiovascular protective effects .
- Neuropharmacological Effects : The piperidine component is often associated with neuroactive properties. Compounds containing piperidine rings have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may include:
- Receptor Modulation : Interaction with various receptors in the central nervous system may mediate its neuropharmacological effects.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in lipid metabolism and cancer cell proliferation.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Properties : A study demonstrated that derivatives of dihydrobenzo[dioxins] exhibited significant cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents .
- CETP Inhibition Research : Research highlighted the efficacy of related compounds as CETP inhibitors, showing improved lipid profiles in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone, and what are critical parameters for optimizing yield?
- Methodology : The compound can be synthesized via coupling between 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives and 4-hydroxypiperidine. Critical steps include:
- Activation : Use of coupling agents like HATU or EDCI for amide bond formation .
- Reaction Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups. Control temperatures (0–5°C for exothermic steps) to avoid side reactions .
- Purification : Normal-phase chromatography with methanol/ammonium hydroxide mixtures (e.g., 10% MeOH, 0.1% NH₄OH) improves purity .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Key signals include δ 4.25–4.50 ppm (dioxin methylene protons) and δ 3.50–4.00 ppm (piperidine N–CH₂ groups) .
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for baseline separation of impurities .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Theoretical Basis : The 4-hydroxypiperidine moiety suggests potential interaction with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters, similar to piperazine-derived ligands .
- Experimental Validation : Screen against dopamine D₂/D₃ and serotonin 5-HT₁A receptors using radioligand binding assays (IC₅₀, Kᵢ) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound's stability under physiological conditions?
- Methodology :
- Accelerated Stability Studies : Expose the compound to varying pH (1.2–7.4), temperatures (25–40°C), and light (ICH Q1B guidelines). Monitor degradation via LC-MS .
- Kinetic Analysis : Apply Arrhenius equation to predict shelf-life at 25°C using degradation rate constants .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Integrated Workflow :
- Validation : Cross-check molecular docking results with alanine-scanning mutagenesis of receptor binding sites .
- Solvent Effects : Adjust protonation states in molecular dynamics (MD) simulations to match physiological pH .
- Binding Assays : Use surface plasmon resonance (SPR) to measure on/off rates and reconcile discrepancies with in silico Kd values .
Q. How should ecological risk assessments be structured to evaluate environmental impact?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
